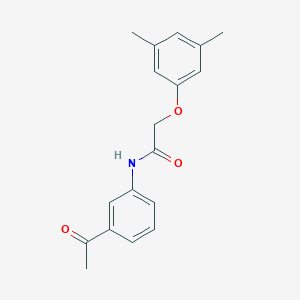![molecular formula C14H17F3N2O3S B324770 2,2,2-trifluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324770.png)
2,2,2-trifluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide is a fluorinated organic compound with a complex structure It is characterized by the presence of trifluoromethyl groups, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 2,2,2-trifluoroacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,2,2-Trifluoro-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl groups but lacking the piperidine and sulfonyl functionalities.
N-Methyl-2,2,2-trifluoroacetamide: Another related compound with a methyl group instead of the piperidine ring.
Uniqueness
2,2,2-Trifluoro-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide is unique due to its combination of trifluoromethyl, piperidine, and sulfonyl groups.
Properties
Molecular Formula |
C14H17F3N2O3S |
|---|---|
Molecular Weight |
350.36 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H17F3N2O3S/c1-10-6-8-19(9-7-10)23(21,22)12-4-2-11(3-5-12)18-13(20)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) |
InChI Key |
MTNYJKJMGUSYES-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B324687.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B324688.png)
![4-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B324691.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B324692.png)
![2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B324696.png)
![4-({4-[(4-Fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B324697.png)
![2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B324699.png)
![N-(4-fluorophenyl)-4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B324700.png)
![Propyl 4-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B324702.png)


![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B324707.png)
![N-{1-methyl-2-[(3-phenylpropanoyl)amino]ethyl}-3-phenylpropanamide](/img/structure/B324710.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B324714.png)
